- A process for preparing ranolazine, China, , ,
Cas no 95635-55-5 (Ranolazine)
Il ranolazina è un farmaco appartenente alla classe degli antianginosi, utilizzato principalmente nel trattamento dell'angina cronica stabile. Agisce come inibitore del canale del sodio tardivo, riducendo l'afflusso di ioni sodio durante la fase tardiva del potenziale d'azione cardiaco. Questo meccanismo d'azione contribuisce a migliorare l'equilibrio energetico del miocardio, riducendo il consumo di ossigeno e prevenendo l'accumulo di calcio intracellulare. La ranolazina si distingue per il suo profilo farmacologico unico, poiché non influisce significativamente sulla frequenza cardiaca o sulla pressione arteriosa. Viene metabolizzata principalmente dal CYP3A4 e presenta un'emivita di circa 7 ore. La sua efficacia è stata dimostrata in pazienti che non rispondono adeguatamente alle terapie antianginose tradizionali.

Ranolazine structure
Nome del prodotto:Ranolazine
Ranolazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ranolazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-
- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]ethanamide
- N-(2,6-diMethylphenyl)-2-{4-[(2R)-2-hydroxy-3-(2-Methoxyphenoxy)propyl]piperazin-1-yl}acetaMide
- Ranolazine(Ranexa)
- 1- 3-(2-Methoxyphenoxy)-2-hydroxypropyl -4- ...
- Ranolazine N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (100 mg)
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxy-phenoxy)propyl)piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- [14C]-Ranolazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6,dimethylphenyl)-aminocarbonylmethyl]-piperazine
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethy]piperazine
- 1-Piperazineacetamide,N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]
- CVT 303
- N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]-1-piperazineacetamide
- Ranexa
- Renexa
- RS 43285-003
- (±)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ylacetamide
- (±)-4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide
- N-(2,6-Dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
- Ranolazine (Ranexa)
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
- C24H33N3O4
- DSSTox_RID_80743
- DSSTox_CID_25196
- DSSTox_GSID_45196
- (-)-Ranolazine
- Ran4
- Latixa
- RAN D
- N-(2,6-DIMETH
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- (ZCI)
- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ACI)
- (±)-Ranolazine
- 4-(Pyrimidin-2-ylmethyl)-7-(4-(trifluoromethyl)phenyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- (+/-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide
- HMS3369I08
- RANOLAZINE [EMA EPAR]
- Z68563450
- Ranexa (TN)
- C01EB18
- HSDB 7924
- RS-43285-003
- HMS2230C19
- DTXCID1025196
- (+-)-Ranolazine
- HMS3884I10
- NSC-759100
- BD164322
- Tox21_110258
- AB00698532_18
- NSC782305
- BRD-A97674275-001-01-9
- NSC 759100
- HMS2090L09
- BRD-A97674275-001-11-8
- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-1-PIPERAZINEACETAMIDE
- CHEMBL1404
- DB00243
- EN300-122384
- Lopac0_001062
- Pharmakon1600-01505366
- AB00698532-11
- BCP04190
- NCGC00015897-08
- SPECTRUM1505366
- (RS)-ranolazine
- CCG-205139
- HMS3715K06
- D05700
- MLS002154149
- RANOLAZINE (MART.)
- N-(2,6-Dimethyl-phenyl)-2-{4-[2-hydroxy-3-(2-methoxy-phenoxy)-propyl]-piperazin-1-yl}-acetamide
- NCGC00015897-02
- GTPL7291
- BRD-A97674275-001-10-0
- racemic ranolazine
- RANOLAZINE (USP-RS)
- CAS-95635-55-5
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)-
- HY-B0280
- A6IEZ5M406
- AC-1673
- RANOLAZINE [INN]
- ASPRUZYO
- Ranolazine [USAN:INN:BAN]
- Ranolazine [USAN]
- NSC-782305
- 1080496-58-7
- AB00698532-13
- rac-N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- PB21724
- Q907104
- UNII-A6IEZ5M406
- NCGC00015897-03
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-
- SB13209
- N-(2,6-DIMETHYLPHENYL)-2-(4-((2RS)-2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)PIPERAZIN-1-YL)ACETAMIDE
- AKOS015889500
- RS43285
- NCGC00015897-06
- SBI-0051032.P002
- ranolazinum
- AB00698532_17
- 142387-99-3
- KEG-1295
- HMS2093D21
- s1799
- SDCCGSBI-0051032.P003
- AB00698532_16
- SR-01000076216-8
- Ranolazine (Ranexa)?
- (+/-)-Ranolazine
- BSPBio_002276
- BCP0726000090
- Tox21_110258_1
- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}ethanimidic acid
- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, (+-)-
- RANOLAZINE [MART.]
- CHEBI:87690
- DTXSID3045196
- KS-1244
- SMR000857382
- N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- AB00698532-14
- CHEBI:87681
- NSC759100
- 95635-55-5
- HMS1922F16
- SW197620-4
- BRD-A97674275-300-03-1
- NCGC00095177-01
- (+-)-N-(2,6-Dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
- HMS3655M12
- Ranolazina
- SR-01000076216
- CVT-303
- NCGC00015897-04
- AB00698532-15
- NCGC00095177-03
- N-(2,6-Dimethylphenyl)-4-
- Ranolazine (USAN/INN)
- MFCD00864690
- BCP9000558
- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine
- RANOLAZINE [USP-RS]
- ASPRUZYO SPRINKLE
- RANOLAZINE [VANDF]
- SR-01000076216-5
- HMS2098K06
- Ranolazine- Bio-X
- SCHEMBL124665
- RANOLAZINE [MI]
- NCGC00015897-05
- NS00002495
- renolazine
- BDBM50173335
- 1-PIPERAZINEACETAMIDE, N-(2,6-DIMETHYLPHENYL)-4-(2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL)-, (+/-)
- NCGC00095177-02
- RANOLAZINE [ORANGE BOOK]
- (+/-)-1-(3-(2-Methoxyphenoxy)-2-hydroxypropyl)-4-(n-(2,6-dimethylphenyl)carbamoylmethyl)piperazine
- NCGC00015897-22
- RANOLAZINE [WHO-DD]
- rac-ranolazine
- BRD-A97674275-001-04-3
-
- MDL: MFCD00864690
- Inchi: 1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
- Chiave InChI: XKLMZUWKNUAPSZ-UHFFFAOYSA-N
- Sorrisi: O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C
Proprietà calcolate
- Massa esatta: 427.247107g/mol
- Carica superficiale: 0
- XLogP3: 2.7
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta legami ruotabili: 9
- Massa monoisotopica: 427.247107g/mol
- Massa monoisotopica: 427.247107g/mol
- Superficie polare topologica: 74.3Ų
- Conta atomi pesanti: 31
- Complessità: 531
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Colore/forma: Powder
- Punto di fusione: 119-1200C
- Punto di ebollizione: 624.1°C at 760 mmHg
- PSA: 74.27000
- LogP: 2.25680
Ranolazine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
- RTECS:TK7845360
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ranolazine Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Ranolazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A103291-1g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 1g |
$11.0 | 2025-02-22 | |
TRC | R122500-500mg |
Ranolazine |
95635-55-5 | 500mg |
$ 454.00 | 2023-09-06 | ||
Key Organics Ltd | KS-1244-10MG |
Ranolazine |
95635-55-5 | >97% | 10mg |
£51.00 | 2025-02-08 | |
Ambeed | A103291-100g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 100g |
$315.0 | 2025-02-22 | |
Ambeed | A103291-5g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 5g |
$26.0 | 2025-02-22 | |
Ambeed | A103291-10g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide |
95635-55-5 | 98% | 10g |
$32.0 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-10g |
Ranolazine |
95635-55-5 | 10g |
¥416.0 | 2021-09-08 | ||
abcr | AB439887-25g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |
95635-55-5 | 25g |
€213.00 | 2025-02-15 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36520-100g |
Ranolazine |
95635-55-5 | 100g |
¥3336.0 | 2021-09-08 | ||
abcr | AB439887-5 g |
N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide; . |
95635-55-5 | 5g |
€112.00 | 2023-04-22 |
Ranolazine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Toluene , Tetrahydrofuran ; overnight, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Isopropanol ; 90 - 100 °C; 1.5 h, 90 - 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Synthesis of anti-angina drug RanolazineHuaxi Yaoxue Zazhi, 2012, 27(6), 613-615,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Toluene ; 3 h, reflux
Riferimento
- Method for preparation of ranolazine, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 16 h, reflux
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
1.2 1 h, reflux
1.3 Solvents: Isopropanol ; 2 h, reflux; reflux → 5 °C; 3 h, 0 - 5 °C
Riferimento
- A process for the preparation of ranolazine, India, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 2 h, reflux
Riferimento
- Synthesis of RanolazineZhongguo Yiyao Gongye Zazhi, 2004, 35(11), 641-642,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cyclohexanone Solvents: Isopropanol ; rt → 80 °C; 2.5 h, 75 - 80 °C
Riferimento
- Preparation of ranolazine with high purity, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Methanol ; 5 h, 60 °C
Riferimento
- Method for preparing ranolazine, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Chlorosulfonic acid (reaction product with sodium tungstate) , Sodium tungsten oxide (Na2WO4) (reaction product with chlorosulfonic acid) ; 20 min, 70 °C
Riferimento
- An efficient protocol for regioselective ring opening of epoxides using sulfated tungstate: application in synthesis of active pharmaceutical ingredients atenolol, propranolol and ranolazineTetrahedron Letters, 2013, 54(48), 6455-6459,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Ethanol ; rt → reflux; 2 - 3 h, reflux
Riferimento
- Process for preparation of ranolazine, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Water ; 20 min, rt
Riferimento
- Synthesis of a novel antianginal agent RanolazineZhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Methanol ; rt → reflux; 3 h, reflux
Riferimento
- Improved synthesis method of ranolazine as antianginal drugs, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Water ; 5 h, 80 °C
Riferimento
- Improved process for the total synthesis of Ranolazine, India, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Isopropanol ; rt → 83 °C; 3 h, 82 - 83 °C
Riferimento
- Preparation of ranolazine, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Acetone ; 8 - 9 h, reflux; 30 min, reflux
Riferimento
- A process for the preparation of ranolazine and intermediates thereof, India, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: Methanol ; 3 h, reflux
Riferimento
- Synthesis of ranolazine, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Riferimento
- Synthesis of N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide (ranolazine)Zhongguo Yaoshi (Wuhan, 2007, 10(12), 1176-1177,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Phosphoric acid Solvents: Dimethylformamide , Water ; 7 - 8 h, pH 5 - 5.5, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6, 25 - 30 °C
1.3 Solvents: Methanol , Dichloromethane ; 5 - 6 h, reflux
Riferimento
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with 2,6-dimethylphenyl)aminocarbonylmethyl chloride, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ; 5 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
1.2 Reagents: Sodium bicarbonate ; neutralized, rt
Riferimento
- "All water chemistry" for a concise total synthesis of the novel class anti-anginal drug (RS), (R), and (S)-ranolazineGreen Chemistry, 2013, 15(3), 756-767,
Metodo di produzione 19
Condizioni di reazione
1.1 Solvents: Water ; 7 h, reflux; 25 - 30 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 5.5 - 6.0, 25 - 30 °C
1.3 Solvents: Methanol ; 5 - 6 h, reflux
Riferimento
- A novel process for the preparation of ranolazine via alkylation of piperazine monophosphate monohydrate with (2,6-dimethylphenyl)aminocarbonylmethyl chloride, India, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Solvents: Methanol , Toluene ; 9 h, 65 °C
Riferimento
- Synthesis of Ranolazine metabolites and their anti-myocardial ischemia activitiesChemical & Pharmaceutical Bulletin, 2009, 57(11), 1218-1222,
Ranolazine Raw materials
- 2-Chloro-2',6'-dimethylacetanilide
- Guaiacol
- 2-(2-Methoxyphenoxy)methyloxirane
- 2-Propanol, 1-bromo-3-(2-methoxyphenoxy)-
- Ranolazine Impurity 4
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Ranolazine dihydrochloride
- Ethyl 4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazine-1-carboxylate
Ranolazine Preparation Products
Ranolazine Letteratura correlata
-
Elisa Castagnola,Sanitta Thongpang,Mieko Hirabayashi,Giorgio Nava,Surabhi Nimbalkar,Tri Nguyen,Sandra Lara,Alexis Oyawale,James Bunnell,Chet Moritz,Sam Kassegne Analyst 2021 146 3955
-
Yuanyuan Zhu,Hong Zhang,Siman Ma,Lizhi Miao,Ge Jin,Jiahui Li,Tohutanguli Nuerkaman,Qiruo Sun,Yang Liu,Shiliang Yin New J. Chem. 2022 46 16547
-
3. In silico approach towards lipase mediated chemoenzymatic synthesis of (S)-ranolazine, as an anti-anginal drugGanesh Sawant,Saptarshi Ghosh,Sooram Banesh,Jayeeta Bhaumik,Uttam Chand Banerjee RSC Adv. 2016 6 49150
-
Tim Kohlmann,Martin Goez Phys. Chem. Chem. Phys. 2022 24 5868
-
Jonas Verhellen Chem. Sci. 2022 13 7526
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